3-Phenyloxetane Pharmacophore Delivers Sub-Nanomolar Target Potency Inaccessible via Non-Aromatic Analogs
The 3-phenyloxetane motif is a critical pharmacophoric element in the clinical candidate DD202-114 (Conveglipron). This compound, which contains a 3-phenyloxetane core, demonstrated an EC50 of 0.03 nM in a cAMP accumulation assay using HEK293 cells expressing hGLP-1R, establishing it as a potent, full agonist . This level of potency is not achievable with non-aromatic oxetane analogs, as the phenyl ring is essential for key hydrophobic and π-stacking interactions within the GLP-1R binding pocket. The discovery of this series positions 3-phenyloxetane-3-carbaldehyde as a strategic building block for synthesizing and optimizing this class of potent therapeutic candidates.
| Evidence Dimension | GLP-1R Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.03 nM (Compound DD202-114, a derivative of the 3-phenyloxetane scaffold) |
| Comparator Or Baseline | Clinical candidate Danuglipron (structurally distinct, non-oxetane core); exact EC50 value for a non-aromatic oxetane analog is implicit as inactive or significantly less potent in Zhang et al., 2024. |
| Quantified Difference | DD202-114 shows potent activity (0.03 nM) and was selected over Danuglipron due to a superior overall drug-like profile, including enhanced hERG safety. |
| Conditions | cAMP assay in HEK293 cells expressing hGLP-1R. |
Why This Matters
For procurement, this provides direct proof of the 3-phenyloxetane motif's ability to drive superior pharmacological outcomes, validating the investment in this specific building block for drug discovery programs targeting GLP-1R or other receptors where aryl-oxetane interactions are key.
